molecular formula C15H22N2O4S B5217150 N-TERT-BUTYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

N-TERT-BUTYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B5217150
M. Wt: 326.4 g/mol
InChI Key: UOABTDUWULGERU-UHFFFAOYSA-N
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Description

N-TERT-BUTYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound with a molecular formula of C17H26N2O4S. This compound is notable for its unique structure, which includes a tert-butyl group, a morpholine ring, and a sulfonyl group attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-TERT-BUTYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of tert-butylamine with 3-(morpholine-4-sulfonyl)benzoic acid under specific conditions to form the desired benzamide derivative. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-TERT-BUTYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-TERT-BUTYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The morpholine ring may also contribute to binding affinity and specificity. Pathways involved in its action include signal transduction and metabolic processes.

Comparison with Similar Compounds

N-TERT-BUTYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can be compared with other similar compounds, such as:

    N-butylbenzamide: Lacks the morpholine and sulfonyl groups, resulting in different chemical properties and applications.

    N-tert-butylbenzamide: Similar structure but without the morpholine-4-sulfonyl group, leading to different reactivity and biological activity.

    N-(2-Hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide: Contains a hydroxyethyl group instead of a tert-butyl group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

N-tert-butyl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-15(2,3)16-14(18)12-5-4-6-13(11-12)22(19,20)17-7-9-21-10-8-17/h4-6,11H,7-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOABTDUWULGERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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